molecular formula C21H19N5O6S B2767250 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-37-0

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2767250
CAS No.: 872597-37-0
M. Wt: 469.47
InChI Key: GVINATNTMCNBIW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a recognized potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a central serine/threonine protein kinase that is activated primarily in response to DNA double-strand breaks (DSBs) , playing a critical role in the DNA damage response (DDR) network by phosphoryulating key downstream substrates like CHK2, KAP1, and p53 to initiate cell cycle arrest, DNA repair, or apoptosis. This compound demonstrates superior specificity for ATM compared to other related PIKK family kinases, such as ATR and DNA-PK. Its primary research value lies in its application as a chemical tool to probe the biological functions of ATM, particularly in the context of oncology. Researchers utilize this inhibitor to investigate the sensitization of cancer cells to DNA-damaging agents, such as ionizing radiation and radiomimetic drugs. By inhibiting ATM-mediated signaling, it disrupts the repair of induced DNA damage, leading to increased genomic instability and enhanced apoptotic cell death in tumor models . This mechanism is being explored in preclinical studies to develop novel combination therapies aimed at overcoming treatment resistance in cancers like glioblastoma, where effective DDR can limit the efficacy of radiotherapy. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

872597-37-0

Molecular Formula

C21H19N5O6S

Molecular Weight

469.47

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)

InChI Key

GVINATNTMCNBIW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structural features, including multiple functional groups that may contribute to its biological activity. This compound has garnered attention in medicinal chemistry for its potential pharmacological properties and therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C20H17N5O5S
Molecular Weight 475.43 g/mol
CAS Number 872597-24-5
Structural Features Benzamide, pyrimidine, dioxole

The compound's structure includes a benzo[d][1,3]dioxole moiety , which is often associated with various biological activities, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may influence key cellular processes such as:

  • Cell Growth Regulation : The compound may inhibit or promote cell proliferation depending on the context of its application.
  • Apoptosis Induction : It may trigger programmed cell death in cancerous cells.

Pharmacological Properties

Several studies have investigated the compound's pharmacological properties:

  • Antitumor Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, in vitro studies indicated that it could significantly reduce cell viability in breast and lung cancer models.
  • Antimicrobial Properties : Preliminary evaluations demonstrated effectiveness against certain bacterial strains, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, indicating that this compound may also exhibit such activity.

Case Study 1: Anticancer Activity

A study conducted by researchers involved testing N-(4-amino...) against various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines.

Case Study 2: Antimicrobial Evaluation

In another experiment assessing antimicrobial efficacy:

  • The minimum inhibitory concentration (MIC) was determined against common pathogens. The compound displayed MIC values comparable to standard antibiotics, indicating significant antimicrobial potential.

Comparative Analysis with Related Compounds

To understand the unique biological activity of N-(4-amino...), a comparison with structurally related compounds was conducted:

Compound NameBiological ActivityIC50 (µM)
N-(4-amino-benzamide)Moderate anticancer30
N-(benzo[d][1,3]dioxole derivative)Antimicrobial15
N-(4-amino... (this compound)Strong anticancer10

The comparative analysis indicates that N-(4-amino...) possesses superior anticancer activity relative to related compounds.

Conclusion and Future Directions

This compound shows promising biological activity across various domains, particularly in oncology and infectious disease treatment. Further research is warranted to elucidate its full pharmacological profile and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To validate the efficacy observed in vitro.
  • Mechanistic Studies : To uncover the precise pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s pyrimidin-5-yl core differs from triazine (e.g., ) or pyrimidin-2-yl (e.g., ) analogs. Pyrimidinones exhibit tautomerism, influencing solubility and binding interactions compared to non-ketone analogs .

Substituent Effects :

  • Thioether vs. Sulfonamide : The target’s thioether group (C-S-C) may offer greater stability under acidic conditions compared to sulfonamide (SO₂-NR₂) linkages, which are prone to hydrolysis .
  • Benzodioxole vs. Trifluoromethylbenzyl : The benzodioxole group in the target enhances π-π stacking and metabolic resistance, whereas trifluoromethyl groups in increase electronegativity and lipophilicity .

Synthetic Routes :

  • The target’s synthesis likely parallels ’s method, using DMF as a solvent and carbodiimide-based amide coupling . In contrast, triazine derivatives () require nucleophilic substitutions under milder conditions.

Electronic and Physicochemical Properties

  • Hydrogen Bonding: The 4-amino and carbonyl groups in the target provide multiple H-bond donors/acceptors, critical for target binding compared to non-polar substituents in .

Q & A

Basic: What are the established synthetic protocols for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with the formation of the pyrimidine core, followed by sequential functionalization. Key steps include:

  • Amide coupling : Use coupling agents like HBTU or HATU with DIPEA/NMM in DMF to introduce the benzo[d][1,3]dioxole and 4-methoxybenzamide groups .
  • Thioether formation : React thiol-containing intermediates with halogenated precursors under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Employ reverse-phase HPLC to achieve >90% purity, as demonstrated in analogous pyrimidinedione derivatives .

Advanced: What strategies are effective in optimizing reaction yields for the thioether linkage formation?

Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols .
  • Temperature control : Reactions performed at 50–60°C reduce side-product formation .
  • Real-time monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track conversion rates and adjust stoichiometry dynamically .
  • Computational pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict reactivity of intermediates, as suggested by ICReDD’s reaction design framework .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm; pyrimidine carbonyl at ~165 ppm) .
  • HRMS : Confirm molecular weight (e.g., observed [M+H]+ within 2 ppm of theoretical) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to validate purity (>95%) and detect hydrolytic byproducts .

Advanced: How can computational chemistry be integrated to predict biological activity or synthetic pathways?

  • Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
  • Reaction path algorithms : Tools like GRRM or SCINE explore intermediate stability and transition states, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing pyrimidine bioactivity data to predict IC50 values or toxicity profiles .

Basic: What in vitro assays are recommended to evaluate this compound’s biological activity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MTT assay) with EC50 determination .
  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for target proteins .

Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?

  • SAR analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Crystallography : Solve co-crystal structures to identify binding mode variations (e.g., hinge region interactions in kinases) .

Basic: What are the key stability considerations during storage and handling?

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the thioether or amide bonds .
  • Light sensitivity : Shield from UV light due to the benzo[d][1,3]dioxole group’s propensity for photodegradation .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed?

  • Directing groups : Temporarily install protecting groups (e.g., SEM on pyrimidine N1) to steer substitution to the 2- or 5-position .
  • Metal catalysis : Use Pd-mediated C-H activation for selective coupling at electron-deficient positions .

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